3-Benzyl-1,2-benzisoxazol-6-yl pivalate
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H19NO3/c1-19(2,3)18(21)22-14-9-10-15-16(20-23-17(15)12-14)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 |
InChI Key |
KGXRUPNJBZRKLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 3 Benzyl 1,2 Benzisoxazol 6 Yl Pivalate
Elucidation of Reaction Mechanisms Governing Benzisoxazole Ring Formation
The formation of the 1,2-benzisoxazole (B1199462) heterocyclic system is a cornerstone of many synthetic strategies. chim.it The most prevalent and classical methods for constructing this ring involve the intramolecular cyclization of suitably substituted aromatic precursors. These pathways primarily hinge on the formation of either a C–O bond or an N–O bond in the final ring-closing step. chim.it
For a molecule like 3-Benzyl-1,2-benzisoxazol-6-yl pivalate (B1233124), a highly plausible synthetic route involves the cyclization of an ortho-hydroxyaryl ketoxime. The mechanism for this transformation typically proceeds as follows:
Precursor Synthesis: The synthesis would begin with a substituted phenol, specifically 4-hydroxy-phenyl benzyl (B1604629) ketone. The phenolic hydroxyl group is acylated to form the pivalate ester, yielding 4-(pivaloyloxy)-phenyl benzyl ketone.
Oximation: The ketone is then reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding ketoxime, 4-(pivaloyloxy)-2'-(hydroxyimino)-diphenylmethane. This reaction establishes the necessary N-OH group for cyclization.
Intramolecular Cyclization (C–O Bond Formation): The key ring-closing step is an intramolecular nucleophilic substitution. Under basic conditions, the phenolic oxygen (ortho to the oxime-bearing carbon) is deprotonated. This phenoxide then acts as a nucleophile, attacking the oxime carbon and displacing a leaving group. Alternatively, an oxidative cyclization can be induced. A common method involves treatment of the oxime with a dehydrating agent or an oxidizing agent which facilitates the removal of two hydrogen atoms to form the N-O bond. mdpi.com
Another established mechanism is the reaction of nitroarenes with compounds possessing active methylene (B1212753) groups, such as arylacetonitriles. pleiades.onlineresearchgate.net While less direct for this specific target, the underlying principle involves the nitro group acting as an internal oxidant to facilitate the formation of the N-O bond during cyclization. pleiades.online
Table 1: Comparison of General Benzisoxazole Ring Formation Mechanisms
| Mechanism Type | Key Precursor(s) | Typical Reagents/Conditions | Bond Formed in Key Step | Ref. |
| Cyclization of o-Hydroxyaryl Oximes | o-Hydroxyaryl ketone/aldehyde + Hydroxylamine | Base (e.g., NaOH, pyridine), or dehydrating agent (e.g., SOCl₂) | C–O or N–O | chim.itmdpi.com |
| Cycloaddition | Arynes + Nitrones | Fluoride (B91410) source (e.g., CsF) to generate aryne | C–C and C–O | nih.gov |
| From Nitroarenes | Nitroarene + Arylacetonitrile | Strong base (e.g., t-BuOK) | N–O | pleiades.onlineresearchgate.net |
| Palladium-Catalyzed Annulation | Substituted Isoxazoles + Alkynes | Pd catalyst | C–C (forming the benzene (B151609) ring) | chim.it |
Pivalate Ester Cleavage and Transesterification Reactions
The pivalate (Pv) group is frequently used as a protecting group for alcohols and phenols due to its significant steric hindrance, which makes it unusually resistant to hydrolysis under standard conditions. wikipedia.org Cleavage of the 6-pivaloyloxy group in 3-Benzyl-1,2-benzisoxazol-6-yl pivalate requires specific and often vigorous reaction conditions.
Mechanisms of Cleavage:
Base-Catalyzed Hydrolysis (Saponification): This is the most common method for ester cleavage. The mechanism is a nucleophilic acyl substitution (BAC2). A strong nucleophile, typically hydroxide (B78521) ion (OH⁻), attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the phenoxide leaving group to form pivalic acid and the 6-hydroxy-3-benzyl-1,2-benzisoxazole anion. Subsequent workup with acid protonates the phenoxide. Due to the steric bulk of the tert-butyl group, this reaction is significantly slower than for less hindered esters like acetates or benzoates and may require elevated temperatures or stronger bases. organic-chemistry.orgorganic-chemistry.org
Nucleophilic Cleavage: Strong, soft nucleophiles can cleave esters via an SN2-type attack on the alkyl portion of the ester (BAL2 mechanism). However, this is not applicable to aryl esters like the one , as it would require nucleophilic attack on an sp²-hybridized carbon of the benzene ring, which is highly unfavorable. Instead, highly nucleophilic reagents like thiolates (e.g., sodium thiophenoxide) can attack the carbonyl carbon under non-hydrolytic conditions to effect cleavage. cmu.edu
Reductive Cleavage: Reagents such as an excess of lithium in the presence of a catalytic amount of naphthalene (B1677914) can achieve reductive, non-hydrolytic cleavage of pivalate esters to yield the corresponding phenol. organic-chemistry.orgorganic-chemistry.org
Transesterification: This reaction involves the conversion of the pivalate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Given the stability of the pivalate ester, forcing conditions would be necessary to drive the equilibrium toward the new ester product.
Table 2: Selected Methods for Pivalate Ester Deprotection
| Reagent System | Mechanism Type | Typical Conditions | Advantages/Disadvantages | Ref. |
| NaOH / H₂O | BAC2 (Saponification) | Reflux in aqueous base | Simple, common; requires harsh conditions due to steric hindrance. | organic-chemistry.org |
| Ar-SH / K₂CO₃ | Nucleophilic Acyl Substitution | High temperature (e.g., 200 °C) in NMP/DMF | Non-hydrolytic, fast at high temp; requires harsh conditions. | cmu.edu |
| Li / Naphthalene | Reductive Cleavage | Excess lithium, catalytic naphthalene in THF | Non-hydrolytic, mild; requires inert atmosphere. | organic-chemistry.org |
| AlCl₃ / EtSH | Lewis Acid Assisted Nucleophilic Attack | Dichloromethane, 0 °C to RT | Effective for hindered esters; reagent is corrosive. | researchgate.net |
Reactivity Profiling of the Benzyl Group at C3
The methylene bridge (–CH₂–) of the benzyl group at the C3 position is known as a benzylic position. This position exhibits enhanced reactivity compared to a typical alkyl C-H bond because any radical, cationic, or anionic intermediate formed at this site is stabilized by resonance with the adjacent phenyl ring. libretexts.orgmasterorganicchemistry.com
Free-Radical Halogenation: The benzylic C-H bonds are relatively weak (bond dissociation energy ~90 kcal/mol) and are susceptible to homolytic cleavage. masterorganicchemistry.com This allows for selective halogenation at the benzylic position using reagents that generate a low concentration of halogen radicals. N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is the classic reagent for this transformation. The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzyl radical. This radical then abstracts a bromine atom from Br₂ (present in low concentration) to form the product, 3-(bromophenylmethyl)-1,2-benzisoxazol-6-yl pivalate, and a new bromine radical to propagate the chain. libretexts.org
Oxidation: The benzylic position can be oxidized to a carbonyl group using strong oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic –CH₂– group to a ketone (C=O). masterorganicchemistry.com The reaction proceeds through the formation of a benzylic radical or cation, which is then further oxidized. This would transform the 3-benzyl substituent into a 3-benzoyl group. If the reaction is performed under harsh enough conditions, it could potentially cleave the C-C bond, although oxidation to the ketone is more typical.
Table 3: Characteristic Reactions of the C3-Benzyl Group
| Reaction Type | Reagent(s) | Product Substituent at C3 | Key Intermediate | Ref. |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/AIBN | Bromophenylmethyl | Resonance-stabilized benzyl radical | libretexts.org |
| Benzylic Oxidation | Potassium permanganate (KMnO₄) or H₂CrO₄ | Benzoyl | Benzylic radical/cation | masterorganicchemistry.com |
| Nucleophilic Substitution (on a pre-halogenated benzyl group) | Various Nucleophiles (e.g., CN⁻, OR⁻) | Substituted-phenylmethyl | SN1 or SN2 transition state | libretexts.org |
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzisoxazole Ring
The benzisoxazole ring system is a fused bicyclic heteroaromatic. Its reactivity in aromatic substitution reactions is complex and dictated by the electronic properties of both the benzene and isoxazole (B147169) rings, as well as the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS):
Electrophilic attack will preferentially occur on the benzene portion of the molecule, as the isoxazole ring is generally considered electron-deficient and deactivating. The outcome is determined by the directing effects of the C6-pivaloyloxy group and the fused isoxazole ring.
Directing Effects:
The 6-pivaloyloxy group is an ortho-, para-director due to the lone pairs on the ester oxygen adjacent to the ring, which can stabilize the sigma complex (arenium ion intermediate) through resonance.
The fused isoxazole ring is deactivating and acts as a meta-director relative to its points of fusion.
Predicted Reactivity: The available positions for substitution are C4, C5, and C7.
Position C5: This position is ortho to the activating pivaloyloxy group and is the most likely site for electrophilic attack.
Position C7: This position is also ortho to the pivaloyloxy group but may experience some steric hindrance from the per-position of the fused ring. It is another probable site of substitution.
Position C4: This position is meta to the activating pivaloyloxy group and is therefore the least favored site for electrophilic substitution.
Nucleophilic Aromatic Substitution (NAS):
Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring and a good leaving group. youtube.com
Reactivity of the Benzene Ring: The benzene ring is not sufficiently electron-deficient for NAS unless a strong electron-withdrawing group (like a nitro group) is also present. The pivalate ester itself is not strongly activating for NAS.
Reactivity of the Isoxazole Ring: The isoxazole ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than the benzene ring. However, there are no good leaving groups (like halides) on the isoxazole ring in the parent molecule. Attack by a strong nucleophile might lead to ring-opening rather than substitution. Cleavage of the weak N-O bond is a known reactivity pathway for benzisoxazoles, often catalyzed by transition metals. researchgate.net
Therefore, without further modification, this compound is not expected to undergo facile nucleophilic aromatic substitution. Such reactions would likely require extreme conditions or prior functionalization with a suitable leaving group.
Theoretical and Computational Studies of 3 Benzyl 1,2 Benzisoxazol 6 Yl Pivalate
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional arrangement of molecules. For a compound like 3-Benzyl-1,2-benzisoxazol-6-yl pivalate (B1233124), methods such as Hartree-Fock (HF) and post-Hartree-Fock methods would be utilized to determine its molecular orbitals, electron density distribution, and electrostatic potential. These calculations provide insights into the molecule's fundamental properties, including its dipole moment and polarizability.
Conformational analysis, another key aspect of quantum chemical calculations, would identify the most stable geometric arrangements of the molecule. By rotating the benzyl (B1604629) and pivalate groups, a potential energy surface could be mapped to locate the global and local energy minima, representing the most probable conformations of the molecule in the gas phase.
Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation and Transition State Analysis
Density Functional Theory (DFT) has become a standard tool in computational chemistry for its balance of accuracy and computational cost. For 3-Benzyl-1,2-benzisoxazol-6-yl pivalate, DFT calculations could be used to explore potential reaction pathways, such as hydrolysis of the pivalate ester or reactions involving the isoxazole (B147169) ring. By modeling the energies of reactants, intermediates, products, and transition states, a detailed understanding of the reaction mechanism and its kinetics can be achieved.
For instance, the B3LYP functional combined with a suitable basis set like 6-31G(d,p) is commonly employed to optimize geometries and calculate vibrational frequencies, which are crucial for confirming the nature of stationary points on the potential energy surface (i.e., minima or transition states).
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion. This approach provides a more realistic picture of the molecule's conformational flexibility and its interactions with surrounding solvent molecules compared to static gas-phase calculations.
MD simulations are particularly useful for understanding non-covalent intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, which are critical in determining the bulk properties of a substance.
In Silico Prediction of Structure-Reactivity Relationships (Non-Biological Context)
In silico methods can be used to predict the chemical reactivity of a molecule without the need for laboratory experiments. For this compound, various molecular descriptors derived from its computed electronic structure could be used to establish structure-reactivity relationships.
Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and reactivity. Other descriptors like electrophilicity index and chemical hardness can further quantify its reactivity profile.
Computational Design of Novel Benzisoxazole Derivatives with Tailored Chemical Properties
The computational framework used to study this compound can be extended to the rational design of new benzisoxazole derivatives. By systematically modifying the substituents on the benzisoxazole core (e.g., replacing the benzyl or pivalate groups), it is possible to tune the molecule's electronic and steric properties.
For example, introducing electron-donating or electron-withdrawing groups can alter the reactivity of the benzisoxazole ring system. Computational screening of a virtual library of such derivatives would allow for the identification of candidates with desired properties, such as enhanced stability, specific reactivity, or improved solubility, thereby guiding future synthetic efforts.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be a critical first step in the characterization of 3-Benzyl-1,2-benzisoxazol-6-yl pivalate (B1233124). By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS would allow for the unambiguous determination of its elemental composition and thus its molecular formula. The expected molecular formula is C20H19NO3. Analysis of the isotopic pattern would further confirm this composition.
Furthermore, fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide valuable structural information. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, characteristic fragments of the benzyl (B1604629) group, the benzisoxazole core, and the pivalate ester could be identified, helping to piece together the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their integration (ratio). One would expect to see distinct signals for the aromatic protons on the benzyl and benzisoxazole rings, a singlet for the benzylic methylene (B1212753) protons, and a characteristic singlet for the nine equivalent protons of the tert-butyl group in the pivalate moiety.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This would include distinct resonances for the carbonyl carbon of the pivalate group, the quaternary carbons of the benzisoxazole ring, and the various aromatic and aliphatic carbons.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons. COSY would reveal proton-proton couplings, while HSQC would correlate protons to their directly attached carbons. HMBC would be crucial for identifying long-range correlations, for instance, between the carbonyl carbon of the pivalate group and the protons on the benzisoxazole ring, confirming the ester linkage.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of 3-Benzyl-1,2-benzisoxazol-6-yl pivalate would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester functional group. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions, C=N and C=C stretching vibrations from the benzisoxazole and benzyl rings, and C-O stretching from the ester linkage.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring systems.
X-ray Crystallography for Definitive Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule beyond any doubt. It would also provide insights into the packing of the molecules in the crystal lattice.
Chromatographic Techniques for Separation, Purity Profiling, and Quantitative Analysis (HPLC, GC-MS)
Chromatographic techniques are essential for the separation of the target compound from any impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of a sample of this compound. By developing a suitable method (i.e., selecting the appropriate column, mobile phase, and detector), a sharp, symmetrical peak corresponding to the compound would be obtained. The area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could also be employed for purity analysis. The gas chromatogram would separate the components of a mixture, and the mass spectrometer would provide mass information for each component, aiding in the identification of any impurities.
Applications in Materials Science and Organic Synthesis Non Clinical
Role of Benzisoxazoles as Ligands in Metal-Catalyzed Reactions
The nitrogen and oxygen atoms within the 1,2-benzisoxazole (B1199462) ring of 3-Benzyl-1,2-benzisoxazol-6-yl pivalate (B1233124) present potential coordination sites for metal ions. This characteristic suggests its applicability as a ligand in metal-catalyzed reactions, a field dominated by the search for novel molecular frameworks that can fine-tune the reactivity and selectivity of a metallic center. While the direct use of 3-Benzyl-1,2-benzisoxazol-6-yl pivalate as a ligand has not been extensively documented, the broader family of benzisoxazoles and related heterocycles has shown promise in this area.
Palladium-catalyzed cross-coupling reactions, for instance, are fundamental transformations in modern organic synthesis, and their efficiency is highly dependent on the nature of the supporting ligands. acs.orgnih.govnih.gov The electronic properties of the benzisoxazole ring, influenced by the benzyl (B1604629) and pivalate substituents, could modulate the electron density at the palladium center, thereby impacting the catalytic cycle. The development of bespoke ligands is a continuous effort to enhance catalyst performance for specific transformations. nih.gov Although direct evidence is yet to be established, the structural motifs of this compound make it an intriguing candidate for exploration in the design of new ligands for various metal-catalyzed processes, including but not limited to Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. acs.orgnih.gov
Integration into Polymer and Supramolecular Chemistry for Functional Materials
The incorporation of unique molecular scaffolds into polymeric structures is a key strategy for the development of functional materials with tailored properties. Benzisoxazole derivatives, including this compound, are valuable candidates for this purpose due to their rigid, aromatic nature and the potential for functionalization. nih.gov While specific examples of polymers containing the 3-benzyl-1,2-benzisoxazole moiety are not yet prevalent in the literature, the concept of integrating heterocyclic compounds into polymer backbones is well-established for creating materials with enhanced thermal stability, specific optical properties, or selective recognition capabilities. For instance, benzoboroxole-functionalized polymers have been synthesized and shown to interact with biological targets, demonstrating the potential of heterocyclic polymers. nih.gov
In the realm of supramolecular chemistry, the non-covalent interactions of the this compound scaffold could be harnessed to direct the self-assembly of complex architectures. The benzyl group, in particular, can participate in π-π stacking interactions, a driving force in the formation of ordered supramolecular structures. researchgate.net The interplay of these interactions, along with potential hydrogen bonding, could lead to the formation of gels, liquid crystals, or other organized assemblies with applications in sensing or materials science. The design and synthesis of benzimidazole-based supramolecular materials highlight the potential of related heterocyclic systems in this field. researchgate.net
Utilization as Advanced Synthetic Building Blocks for Complex Chemical Architectures
The 1,2-benzisoxazole core is a versatile building block in organic synthesis, providing a rigid framework that can be elaborated into more complex molecular structures. nih.govchim.itorganic-chemistry.org The compound this compound offers multiple points for chemical modification, making it a potentially valuable intermediate in the synthesis of intricate chemical architectures. The benzyl group at the 3-position can be modified through reactions such as benzylic bromination, while the pivalate ester at the 6-position can be hydrolyzed to a phenol, which can then be subjected to a variety of transformations.
The synthesis of 3-substituted 1,2-benzisoxazoles is an active area of research, with numerous methods developed for their preparation. e-journals.innih.govssrn.commdpi.com These derivatives serve as precursors to a wide range of compounds with diverse functionalities. For example, the attachment of a 1,2,3-triazole moiety to the third position of a 1,2-benzisoxazole has been shown to yield compounds with significant biological activity. nih.gov This highlights the potential of using this compound as a starting material for the creation of novel molecules with unique properties, not limited to the biological sphere but also for the development of new materials and chemical tools.
Photophysical Properties and Potential in Optoelectronic Materials
The photophysical properties of heterocyclic compounds are of great interest for their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. While the specific photophysical characteristics of this compound have not been reported, studies on related benzoxazole (B165842) and benzisoxazole derivatives suggest that this class of compounds can exhibit interesting luminescent behavior. mdpi.comacs.orgresearchgate.net
For instance, 2-phenylbenzoxazole (B188899) derivatives have been shown to be fluorescent, with their emission properties being tunable through chemical modification. mdpi.com The presence of the benzyl group in this compound, with its aromatic ring, could lead to intramolecular charge transfer or other electronic transitions that result in fluorescence. The photophysical properties of pyrene (B120774) derivatives bearing 1-benzyl-1,2,3-triazole substituents have been investigated, revealing that the benzyl-triazole moiety influences the emission spectra. nih.gov This suggests that the combination of a benzyl group and a heterocyclic core can be a viable strategy for designing new fluorescent materials. Further investigation into the absorption and emission spectra, quantum yield, and fluorescence lifetime of this compound is warranted to assess its potential in optoelectronic applications.
Development of Chemical Probes for Purely Chemical Interaction Studies
Chemical probes are essential tools for studying molecular interactions in a variety of contexts, including affinity chromatography. These probes typically consist of a recognition element, a linker, and a reporter or an immobilization tag. The this compound scaffold could serve as a core structure for the development of such probes. The benzyl group could act as a recognition element for specific binding pockets, while the pivalate group could be replaced with a linker attached to a solid support for affinity chromatography applications.
While there are no specific reports on the use of this compound for this purpose, the development of affinity-based probes from other heterocyclic systems, such as benzotriazole, is an active area of research. mdpi.com The versatility of the benzisoxazole core allows for the introduction of various functional groups, which could be tailored to create probes with high affinity and selectivity for specific target molecules. The design of such probes would be a valuable addition to the toolbox of chemical biologists and analytical chemists for the separation and study of complex chemical mixtures.
Future Research Directions and Emerging Trends in Benzisoxazole Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of the 1,2-benzisoxazole (B1199462) core has been a subject of extensive research, yet the development of more efficient, versatile, and scalable methods remains a primary goal. Traditional methods often involve multi-step sequences or harsh reaction conditions. nih.gov Future research is focused on overcoming these limitations.
One-Pot and Tandem Reactions: A significant trend is the development of one-pot syntheses that construct the benzisoxazole ring system from simple precursors in a single operation. For example, a novel protocol has been developed for transforming 2-hydroxybenzonitriles and bromides into 3-substituted 1,2-benzisoxazoles mediated by triphenylphosphine (B44618) (PPh3), which constructs a C-C bond and the heterocycle simultaneously. acs.org
[3+2] Cycloaddition Reactions: The cycloaddition of arynes with in situ-generated nitrile oxides represents a modern and powerful strategy. acs.org This method allows for the rapid assembly of the benzisoxazole core under mild conditions, using fluoride (B91410) ions to generate both reactive intermediates from silylaryl triflate precursors and chlorooximes. nih.govacs.org This approach offers a direct route to functionalized benzisoxazoles that might be otherwise difficult to access. nih.gov
Palladium-Catalyzed Annulation: For building more complex fused systems, palladium-catalyzed annulation of substituted isoxazoles with alkynes provides an effective route to naphthalene-fused isoxazoles, demonstrating the potential for benzene (B151609) ring formation as a strategy to build the benzisoxazole core. chim.it
These advanced methodologies offer pathways to create diverse libraries of benzisoxazole derivatives for screening and development.
Exploration of Unconventional Reactivity Patterns and Unexplored Chemical Transformations
Beyond synthesis, understanding and exploiting the unique reactivity of the benzisoxazole ring is a growing area of interest. The inherent strain in the isoxazole (B147169) ring and the weak N-O bond make it a versatile synthon for further chemical transformations.
N-O Bond Cleavage: The N-O bond of the benzisoxazole ring is susceptible to cleavage under various conditions (e.g., reductive, catalytic), opening up pathways to other important nitrogen-containing heterocycles. researchgate.net This reactivity allows benzisoxazoles to serve as stable precursors to more complex molecular architectures. Future work will likely focus on developing catalytic and asymmetric methods for these ring-opening and ring-transformation reactions, providing enantiomerically enriched products.
Regioselective Functionalization: Developing methods for the late-stage functionalization of the benzisoxazole core is crucial for drug discovery. Research into C-H activation and regioselective halogenation or metalation of the benzene portion of the molecule would allow for the rapid diversification of lead compounds, enabling fine-tuning of their physicochemical and pharmacological properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of benzisoxazole-based compounds, modern synthesis technologies are being increasingly integrated into the workflow.
Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch chemistry, including enhanced safety, better temperature control, improved scalability, and the ability to safely handle reactive intermediates. cam.ac.ukuc.pt The synthesis of related heterocycles like isoxazoles and benzoxazoles has been successfully demonstrated in multi-step flow processes, often telescoping steps like oximation, chlorination, and cycloaddition without isolating intermediates. nih.govresearchgate.net Applying these principles to benzisoxazole synthesis could significantly shorten production times and improve process robustness. cam.ac.uk
Automated Synthesis: Automated platforms, sometimes using cartridge-based systems, are revolutionizing medicinal chemistry by enabling the rapid synthesis of compound libraries with minimal manual intervention. nih.govyoutube.com These systems can perform a wide range of reactions, including heterocycle formation, and integrate purification steps. youtube.comresearchgate.net The development of robust, validated protocols for benzisoxazole synthesis on these platforms would empower chemists to explore chemical space more efficiently.
Advanced Computational Prediction and Machine Learning in Chemical Design
In silico methods are becoming indispensable for designing novel molecules and predicting their properties before undertaking costly and time-consuming laboratory synthesis.
Computational Studies (DFT and Molecular Docking): Quantum chemical methods like Density Functional Theory (DFT) are used to understand the electronic properties of benzisoxazole derivatives and rationalize their reactivity. tandfonline.com Molecular docking is routinely used to predict the binding affinity and orientation of benzisoxazole-based ligands within the active sites of biological targets, guiding the design of more potent and selective inhibitors. tandfonline.comresearchgate.netnih.gov
Machine Learning (ML) and AI: Machine learning models are being trained on large datasets of chemical structures and biological activities to predict the properties of novel compounds. nih.govnih.gov These AI-driven approaches can be used for a variety of tasks in the drug discovery pipeline, including identifying new drug targets, performing virtual high-throughput screening, designing novel molecules (de novo drug design), and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. harvard.edubiomedres.us For a new class of compounds like derivatives of 3-benzyl-1,2-benzisoxazole, ML could rapidly predict their potential biological activities and guide synthesis priorities.
Sustainable and Environmentally Benign Synthetic Routes and Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including heterocycles.
Use of Greener Solvents: A major focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is a highly desirable solvent, and methods for synthesizing related heterocycles like benzoxazoles and benzothiazoles in aqueous media have been developed. orgchemres.org
Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption. This includes the development of metal-free catalytic systems or the use of supported catalysts on materials like magnetic nanoparticles, which allow for easy separation and reuse. bohrium.com
Energy Efficiency: Alternative energy sources, such as ultrasonic irradiation, are being employed to accelerate reactions, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov Developing such protocols for benzisoxazole synthesis would align with the goals of sustainable chemistry. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Benzyl-1,2-benzisoxazol-6-yl pivalate?
- Methodology : Start with 1,2-benzisoxazol-6-ol (CAS 65685-55-4, see ) as the core intermediate. Introduce the benzyl group via nucleophilic substitution using benzyl bromide under anhydrous conditions. Protect the hydroxyl group with a pivaloyl chloride in the presence of a base (e.g., triethylamine) to form the final ester. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with a hexane/ethyl acetate gradient .
- Validation : Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Compare spectral data with analogous benzisoxazole derivatives described in .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to:
- Temperature extremes (e.g., 40°C, -20°C)
- Humidity (75% RH)
- Light (UV-Vis irradiation per ICH guidelines).
Advanced Research Questions
Q. How can factorial design resolve contradictions in reported bioactivity data for this compound?
- Approach : Apply a 2 factorial design to isolate variables causing discrepancies (e.g., solvent polarity, catalyst loading, reaction time). For pharmacological studies, evaluate variables like cell line specificity, incubation time, and metabolite interference ( ).
- Data Analysis : Use ANOVA to identify statistically significant factors. Cross-reference with membrane permeability data (lower molecular weight analogs may exhibit higher absorption; ) to contextualize bioavailability differences.
Q. What strategies optimize reactor design for scaling up this compound synthesis?
- Methodology : Use computational fluid dynamics (CFD) simulations to model heat/mass transfer in batch vs. continuous-flow reactors (, RDF2050112). Validate predictions with lab-scale experiments under controlled parameters (e.g., residence time distribution, mixing efficiency).
- Challenges : Address pivalate ester hydrolysis risks by selecting corrosion-resistant materials (e.g., Hastelloy) and inert gas purging.
Q. How do surface interactions impact the compound’s reactivity in heterogeneous catalytic systems?
- Experimental Design : Immobilize the compound on silica or metal-organic frameworks (MOFs) and study adsorption-desorption kinetics via quartz crystal microbalance (QCM) ( ). Compare catalytic turnover rates using Pd/C vs. enzyme-based catalysts.
- Advanced Analysis : Perform density functional theory (DFT) calculations to model surface binding energies and transition states.
Data Interpretation & Contradiction Management
Q. How should researchers reconcile conflicting data on the compound’s metabolic stability?
- Resolution Framework :
Cross-validate assay conditions (e.g., liver microsomes vs. hepatocytes).
Quantify phase I/II metabolites via LC-MS/MS ( ).
Account for species-specific cytochrome P450 isoforms ( ).
- Case Study : If rodent models show rapid clearance but human microsomes indicate stability, conduct interspecies extrapolation using in silico pharmacokinetic modeling (e.g., GastroPlus).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
